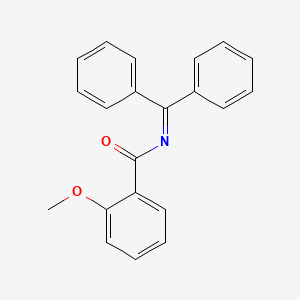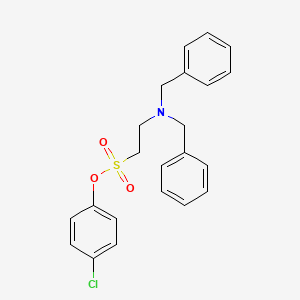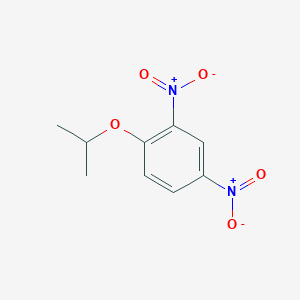![molecular formula C36H54N4O6 B11710151 N'~1~,N'~2~-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]ethanedihydrazide](/img/structure/B11710151.png)
N'~1~,N'~2~-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]ethanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-({N’-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]HYDRAZINECARBONYL}CARBONYL)PROPANEHYDRAZIDE is a complex organic compound characterized by its multiple tert-butyl and hydroxyl groups
Preparation Methods
The synthesis of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-({N’-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]HYDRAZINECARBONYL}CARBONYL)PROPANEHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-({N’-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]HYDRAZINECARBONYL}CARBONYL)PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include oxidative stress response and signal transduction mechanisms.
Comparison with Similar Compounds
Compared to other similar compounds, 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-({N’-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]HYDRAZINECARBONYL}CARBONYL)PROPANEHYDRAZIDE is unique due to its specific structural features, such as the presence of multiple tert-butyl and hydroxyl groups. Similar compounds include:
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-p-tolyl-propenone
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C36H54N4O6 |
|---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
1-N',2-N'-bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]ethanedihydrazide |
InChI |
InChI=1S/C36H54N4O6/c1-33(2,3)23-17-21(18-24(29(23)43)34(4,5)6)13-15-27(41)37-39-31(45)32(46)40-38-28(42)16-14-22-19-25(35(7,8)9)30(44)26(20-22)36(10,11)12/h17-20,43-44H,13-16H2,1-12H3,(H,37,41)(H,38,42)(H,39,45)(H,40,46) |
InChI Key |
NTHPKCLPEFCHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=O)C(=O)NNC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B11710085.png)
![4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710096.png)
![methyl 4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11710099.png)
![3-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11710100.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(E)-pyridin-2-ylmethylidene]piperidine-4-carbohydrazide](/img/structure/B11710104.png)
![4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one](/img/structure/B11710107.png)

![1-[2-(dipropan-2-ylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11710116.png)
![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B11710118.png)
![(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11710119.png)
![3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710124.png)

![3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11710132.png)
